5,7-Difluoroisoindolin-1-one

Vue d'ensemble

Description

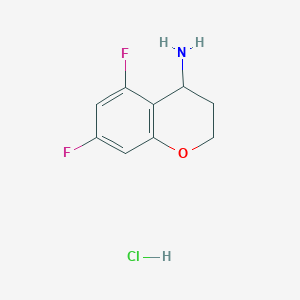

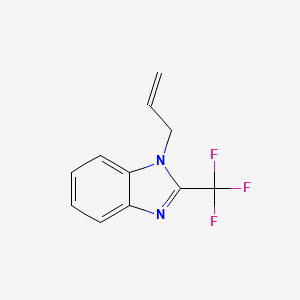

5,7-Difluoroisoindolin-1-one is a heterocyclic compound that is found in a variety of natural products and has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of drugs, as a fluorescent probe for the detection of proteins, and as an inhibitor of enzymes. This compound is also known as 5,7-difluoroisoindolinone, 5,7-DFI, and 5,7-difluoro-1H-isoindolin-1-one.

Applications De Recherche Scientifique

Photolytic Efficiency and Substituent Effects

5,7-Difluoroisoindolin-1-one derivatives have been studied for their photolytic efficiency. A study examining the effects of electron-donating and withdrawing substituents on these derivatives found that certain substitutions improved photolysis efficiency in aqueous solutions, highlighting their potential in photochemical applications (Papageorgiou et al., 2005).

Application in Organic Solar Cells

A study on the synthesis of a difluorinated isoindoline-1,3-dione-based conjugated polymer showcased its potential use in organic solar cells. The research highlighted the impact of fluorination on photovoltaic performance, indicating the relevance of this compound derivatives in renewable energy technologies (Hwang et al., 2018).

Chemical Properties and Synthesis

Research into the synthetic, physical, and chemical properties of this compound and related compounds has been conducted, providing insights into their potential applications in pharmaceuticals and medicine. These studies emphasize the importance of understanding the structural and biological actions of these compounds for developing new molecules or enhancing existing ones (Kaplaushenko et al., 2016).

Safety and Hazards

5,7-Difluoroisoindolin-1-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity (Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) .

Mécanisme D'action

Target of Action

The primary target of 5,7-Difluoroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction leads to the inhibition of CDK7, thereby affecting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK7 by this compound affects the cell cycle, particularly the transition from G1 phase to S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation, which is a desirable effect in the treatment of cancer .

Pharmacokinetics

The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted

Result of Action

The inhibition of CDK7 by this compound results in the disruption of the cell cycle, leading to the arrest of cell proliferation . This makes the compound a potential candidate for anti-cancer action .

Analyse Biochimique

Biochemical Properties

Isoindolin-1-ones, a class of compounds to which 5,7-Difluoroisoindolin-1-one belongs, have been explored as potential CDK7 inhibitors . CDK7 is a cyclin-dependent kinase, and inhibitors of these enzymes are promising strategies in the discovery of anti-cancer drugs .

Cellular Effects

Related compounds, such as isoindolin-1-ones, have shown potential anti-cancer activity by inhibiting CDK7 . This suggests that this compound may also have significant cellular effects.

Molecular Mechanism

Isoindolin-1-ones have been shown to inhibit CDK7, suggesting that this compound may exert its effects through similar mechanisms .

Propriétés

IUPAC Name |

5,7-difluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISQWNPAUCDBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)F)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)